molecular formula C10H12ClNO2 B2608726 (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid CAS No. 123760-95-2

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid

Cat. No.: B2608726
CAS No.: 123760-95-2
M. Wt: 213.66
InChI Key: FBMVXXOKUYWDEC-ZETCQYMHSA-N
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Description

(2S)-2-{[(4-Chlorophenyl)methyl]amino}propanoic acid is a chiral amino acid derivative of interest in medicinal chemistry and pharmaceutical research. The compound features a propanoic acid backbone, a structure known for its versatility as a building block in organic synthesis . Its molecular architecture, which includes a (4-chlorophenyl)methyl group, suggests potential for incorporation into more complex molecules as a key intermediate . The stereospecific (2S) configuration is particularly critical for studies requiring precise chiral environments, such as in the design of enzyme inhibitors or receptor ligands. This specificity makes it a valuable compound for probing biological mechanisms and structure-activity relationships (SAR) . Researchers may utilize this chemical in the synthesis of peptide mimetics or for developing novel pharmacologically active molecules. It is supplied as a solid and should be stored in a cool, dry environment. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)methylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMVXXOKUYWDEC-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 4-chlorobenzylamine.

    Protection of Amino Group: The amino group of (S)-alanine is protected using a suitable protecting group like tert-butyloxycarbonyl (Boc).

    Coupling Reaction: The protected (S)-alanine is then coupled with 4-chlorobenzylamine using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the desired product.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones

    Reduction: Corresponding amines or alcohols

    Substitution: Derivatives with different substituents on the phenyl ring

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities:

  • Neuroprotective Effects : Research indicates that (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid may modulate neurotransmitter systems, contributing to neuroprotection. This effect is particularly relevant in the context of neurodegenerative diseases where neuronal survival is compromised.
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may help in scavenging free radicals and protecting cells from oxidative stress. This activity is crucial for maintaining cellular integrity and function.
  • Antimicrobial Properties : There are indications of antimicrobial effects against certain bacterial strains, although further studies are necessary to establish its efficacy and mechanism of action.

Therapeutic Applications

The therapeutic potential of this compound is being explored in several areas:

  • Neurodegenerative Diseases : Given its neuroprotective properties, this compound may serve as a candidate for developing treatments for conditions such as Alzheimer's disease or Parkinson's disease. The modulation of neurotransmitter systems could help alleviate symptoms or slow disease progression.
  • Oxidative Stress-Related Disorders : Its antioxidant capabilities position it as a potential therapeutic agent for diseases linked to oxidative stress, including cardiovascular diseases and certain cancers.

Mechanism of Action

The mechanism of action of (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

The following table compares the target compound with analogs featuring variations in the phenyl ring substituents or amino group modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS No. Biological Relevance/Notes
(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid (Target) C₁₀H₁₂ClNO₂ 213.66 4-Chlorobenzylamino group 123760-95-2 Potential protease inhibitor scaffold
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 Bromine substitution at phenyl para-position 24250-84-8 Higher molecular weight; increased hydrophobicity
(2S)-2-[(4-chlorophenyl)amino]propanoic acid C₉H₁₀ClNO₂ 199.63 Direct 4-chlorophenylamino group (no benzyl link) 103678-25-7 Reduced steric hindrance; simplified structure
(2S)-3-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid C₁₆H₁₅ClN₂O₅S 382.81 Sulfonyl group and methoxyphenyl addition N/A Enhanced acidity; potential for H-bonding

Key Observations :

  • Amino Group Modifications: The sulfonylamino group in introduces strong electron-withdrawing effects, which may enhance stability or alter solubility.

Protected Amino Acid Derivatives

Protective groups like tert-butoxycarbonyl (BOC) are often used to stabilize reactive amino groups during synthesis:

Compound Name Molecular Formula Molecular Weight (g/mol) Protection Group CAS No. Notes
(2S)-3-(4-chlorophenyl)-2-[methyl-(BOC)amino]propanoic acid C₁₅H₂₀ClNO₄ 313.78 BOC and methyl groups 179033-68-2 Increased steric bulk; improved stability
Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoate C₁₅H₂₀FNO₄ 297.33 BOC and methyl ester N/A Fluorine substitution for metabolic stability

Key Observations :

  • BOC Protection : The BOC group in enhances stability during synthetic steps but requires deprotection for biological activity.
  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity (in ) may improve bioavailability compared to chlorine.

Functionalized Derivatives for Drug Design

Several analogs have been explored for therapeutic applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Target/Application CAS No. Reference
STOCK1N-69160 (SARS-CoV-2 protease inhibitor) C₁₉H₂₈ClN₃O₄ 397.90 Papain-like protease inhibition N/A Antiviral
Ki 16425 (LPA receptor antagonist) C₂₃H₂₃ClN₂O₅S 482.96 Lipid signaling modulation N/A Anti-cancer

Key Observations :

  • Structural Motifs : The 4-chlorophenyl group in STOCK1N-69160 suggests its role in hydrophobic interactions with viral proteases.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The carboxylic acid group enhances water solubility, while the chlorophenyl moiety contributes to lipid membrane permeability.
  • Stability: Unprotected amino groups (as in ) may exhibit lower stability under acidic conditions compared to BOC-protected analogs .
  • Synthetic Accessibility : Compounds like and use tert-butoxycarbonyl protection, a common strategy in peptide synthesis.

Biological Activity

(2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid, a derivative of the amino acid L-leucine, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential neuroprotective, antioxidant, and antimicrobial properties, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound features a chiral center at the second carbon atom and includes a propanoic acid backbone with an attached 4-chlorobenzylamine group. Its unique structural properties contribute to its biological activities.

Biological Activities

  • Neuroprotective Effects
    • Research indicates that this compound may protect neuronal cells by modulating neurotransmitter systems. This modulation can potentially mitigate neurodegenerative processes, suggesting its application in treating conditions like Alzheimer's disease.
  • Antioxidant Activity
    • The compound exhibits antioxidant properties, which are crucial in scavenging free radicals and reducing oxidative stress in cells. This activity is significant for preventing cellular damage associated with various diseases.
  • Antimicrobial Properties
    • Preliminary studies have shown that this compound has antimicrobial activity against specific bacterial strains. It demonstrates effectiveness against Gram-positive bacteria, including Staphylococcus aureus, indicating its potential use in combating infections .

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It is hypothesized that the compound interacts with receptors associated with neurotransmitter signaling pathways, enhancing neuroprotective effects.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
This compoundPropanoic acid backbone with 4-chlorobenzyl groupNeuroprotective, antioxidant, antimicrobial
L-LeucineSimple branched-chain amino acidProtein synthesis
PhenylalanineAromatic side chainPrecursor for neurotransmitters
ChlorpheniramineContains chlorobenzyl groupAntihistamine

This table highlights how the structural characteristics of this compound contribute to its distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on the compound's potential therapeutic applications:

  • A study investigating its neuroprotective effects found that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting its utility in neurodegenerative diseases.
  • Another study demonstrated its antimicrobial efficacy against multidrug-resistant strains of bacteria, providing a basis for developing new antibiotics based on this compound .

Q & A

Q. What are the recommended synthetic routes for (2S)-2-{[(4-chlorophenyl)methyl]amino}propanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step functional group transformations. A plausible route includes:

Amination : Reacting 4-chlorobenzylamine with a chiral α-keto acid precursor (e.g., (2S)-2-aminopropanoic acid derivatives) under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) in methanol .

Purification : Chromatographic separation (e.g., reverse-phase HPLC) to isolate the enantiomerically pure product .

Optimization : Adjust pH (6–7) to enhance reaction efficiency and minimize racemization. Monitor reaction progress via TLC or LC-MS.

Q. Key Parameters Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
AminationNaBH3CN, MeOH, 25°C, 24h65–7585–90%
PurificationC18 column, 0.1% TFA/ACN gradient90–95≥98%

Reference : .

Q. Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 min indicate high stereopurity .
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR shifts with reference standards. Key signals include the 4-chlorophenyl protons (δ 7.2–7.4 ppm) and the chiral α-carbon (δ 3.8–4.1 ppm) .
  • Polarimetry : Measure specific optical rotation ([α]D25_D^{25}) to confirm enantiomeric excess (e.g., [α]D25_D^{25} = +12° to +15° for the (2S)-isomer) .

Reference : .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

Assay Variability : Standardize in vitro conditions (e.g., buffer pH, temperature) to match physiological parameters. For example, use serum-containing media to mimic protein binding .

Metabolic Stability : Perform liver microsome assays to identify metabolites that may alter activity in vivo. Use LC-HRMS to track degradation products .

Dose-Response Correlation : Compare EC50_{50} values from cell-based assays with plasma concentrations in animal models. Adjust dosing regimens to account for bioavailability limitations .

Case Study : Discrepancies in PPARγ activation (in vitro EC50_{50} = 10 nM vs. in vivo ED50_{50} = 50 mg/kg) were resolved by identifying serum protein binding as a key confounder .

Reference : .

Q. What strategies are recommended for evaluating the compound's interaction with biological targets like PPARγ?

Methodological Answer:

Competitive Binding Assays : Use fluorescence polarization with a labeled PPARγ ligand (e.g., fluorescein-GW1929) to determine Ki_i values. Include positive controls (e.g., rosiglitazone) .

Transcriptional Activity : Transfect HEK293 cells with a PPARγ-responsive luciferase reporter. Measure luminescence after 24h exposure to the compound (1–1000 nM range) .

Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions. Focus on hydrogen bonding with Ser289 and hydrophobic contacts with Leu330 .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Engineering Controls : Use fume hoods for synthesis and handling. Maintain airborne concentrations below OSHA PEL (5 mg/m3^3) via real-time monitoring with PID detectors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (NIOSH N95) if particulate dispersion is likely .
  • Decontamination : Neutralize spills with 10% sodium bicarbonate solution. Dispose of waste via incineration (≥1200°C) .

Reference : .

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